Cas no 58824-55-8 (1-(3-bromophenyl)prop-2-en-1-ol)
1-(3-bromophenyl)prop-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-phenyl)-prop-2-en-1-ol
- 1-(3-bromophenyl)prop-2-en-1-ol
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- Inchi: 1S/C9H9BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9,11H,1H2
- InChI Key: KYLRFPKXIVNPEE-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C([H])=C([H])C(=C1[H])C([H])(C([H])=C([H])[H])O[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 136
- XLogP3: 2.6
- Topological Polar Surface Area: 20.2
1-(3-bromophenyl)prop-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1249034-0.05g |
1-(3-bromophenyl)prop-2-en-1-ol |
58824-55-8 | 0.05g |
$768.0 | 2023-06-08 | ||
| Enamine | EN300-1249034-0.1g |
1-(3-bromophenyl)prop-2-en-1-ol |
58824-55-8 | 0.1g |
$804.0 | 2023-06-08 | ||
| Enamine | EN300-1249034-0.25g |
1-(3-bromophenyl)prop-2-en-1-ol |
58824-55-8 | 0.25g |
$840.0 | 2023-06-08 | ||
| Enamine | EN300-1249034-0.5g |
1-(3-bromophenyl)prop-2-en-1-ol |
58824-55-8 | 0.5g |
$877.0 | 2023-06-08 | ||
| Enamine | EN300-1249034-1.0g |
1-(3-bromophenyl)prop-2-en-1-ol |
58824-55-8 | 1g |
$914.0 | 2023-06-08 | ||
| Enamine | EN300-1249034-2.5g |
1-(3-bromophenyl)prop-2-en-1-ol |
58824-55-8 | 2.5g |
$1791.0 | 2023-06-08 | ||
| Enamine | EN300-1249034-5.0g |
1-(3-bromophenyl)prop-2-en-1-ol |
58824-55-8 | 5g |
$2650.0 | 2023-06-08 | ||
| Enamine | EN300-1249034-10.0g |
1-(3-bromophenyl)prop-2-en-1-ol |
58824-55-8 | 10g |
$3929.0 | 2023-06-08 | ||
| Enamine | EN300-1249034-50mg |
1-(3-bromophenyl)prop-2-en-1-ol |
58824-55-8 | 50mg |
$528.0 | 2023-10-02 | ||
| Enamine | EN300-1249034-100mg |
1-(3-bromophenyl)prop-2-en-1-ol |
58824-55-8 | 100mg |
$553.0 | 2023-10-02 |
1-(3-bromophenyl)prop-2-en-1-ol Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 1-(3-bromophenyl)prop-2-en-1-ol
Chemical Profile of 1-(3-bromophenyl)prop-2-en-1-ol (CAS No. 58824-55-8)
1-(3-bromophenyl)prop-2-en-1-ol, identified by its Chemical Abstracts Service (CAS) number 58824-55-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a prop-2-en-1-ol backbone conjugated with a 3-bromophenyl group, has garnered attention due to its structural versatility and potential applications in synthetic chemistry and drug development.
The molecular structure of 1-(3-bromophenyl)prop-2-en-1-ol consists of an α,β-unsaturated alcohol moiety linked to a brominated phenyl ring. This configuration makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both the bromine atom and the hydroxyl group provides multiple sites for functionalization, enabling chemists to tailor its reactivity for various synthetic pathways.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing the 3-bromophenyl moiety. This structural feature is often found in bioactive molecules that interact with specific biological targets. For instance, derivatives of brominated aromatic compounds have shown promise in the development of central nervous system (CNS) drugs, anti-inflammatory agents, and even anticancer therapies. The unsaturated alcohol group in 1-(3-bromophenyl)prop-2-en-1-ol further enhances its potential as a pharmacophore, allowing for hydrogen bonding interactions and contributing to the molecule's solubility and bioavailability.
One of the most compelling aspects of 1-(3-bromophenyl)prop-2-en-1-ol is its utility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize novel analogs with enhanced binding affinity and selectivity towards therapeutic targets. For example, studies have demonstrated its role in developing small-molecule inhibitors targeting enzymes involved in metabolic disorders. The bromine atom on the phenyl ring can be readily modified via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of diverse substituents and expanding the chemical space accessible for drug discovery.
The synthesis of 1-(3-bromophenyl)prop-2-en-1-ol typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the bromination of 3-hydroxybenzaldehyde followed by condensation with an appropriate alkene derivative. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, making it possible to produce high-purity batches of the compound suitable for further applications.
Recent advancements in computational chemistry have also played a pivotal role in understanding the reactivity and pharmacological potential of 1-(3-bromophenyl)prop-2-en-1-ol. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These simulations have guided experimental efforts by predicting optimal conditions for synthesis and suggesting modifications that could enhance drug-like properties such as lipophilicity, metabolic stability, and binding affinity.
In addition to its pharmaceutical applications, 1-(3-bromophenyl)prop-2-en-1-ol has found utility in materials science. Its ability to undergo polymerization reactions makes it a candidate for developing novel polymeric materials with tailored properties. For instance, researchers have explored its incorporation into copolymer frameworks to create materials with enhanced mechanical strength or biodegradability. These applications highlight the broad versatility of this compound beyond traditional medicinal chemistry contexts.
The safety profile of 1-(3-bromophenyl)prop-2-en-1-ol is another critical consideration in its handling and application. While not classified as hazardous under standard conditions, appropriate laboratory practices should be followed to ensure safe usage. This includes proper ventilation, personal protective equipment (PPE), and adherence to good laboratory practices (GLP). As with any chemical compound used in research or industrial settings, thorough characterization and quality control measures are essential to guarantee consistency and reliability.
Looking ahead, the future prospects for 1-(3-bromophenyl)prop-2-en-1-ol appear promising as ongoing research continues to uncover new applications and refine synthetic methodologies. The intersection of organic chemistry with fields such as biotechnology and nanotechnology offers exciting opportunities for innovation. By leveraging the unique structural features of this compound, scientists may unlock novel therapeutic strategies and advanced materials that address unmet needs across multiple disciplines.
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